molecular formula C18H22N2O4S B11628885 2-[N-(2-Methoxyphenyl)methanesulfonamido]-N-[(4-methylphenyl)methyl]acetamide

2-[N-(2-Methoxyphenyl)methanesulfonamido]-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B11628885
M. Wt: 362.4 g/mol
InChI Key: BVQFVYWMLGHHBC-UHFFFAOYSA-N
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Description

2-[N-(2-Methoxyphenyl)methanesulfonamido]-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound that belongs to the class of acetamides It is characterized by the presence of methoxyphenyl and methylphenyl groups attached to the acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(2-Methoxyphenyl)methanesulfonamido]-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps. One common method starts with the reaction of 2-methoxyphenylamine with methanesulfonyl chloride to form 2-methoxyphenylmethanesulfonamide. This intermediate is then reacted with 4-methylbenzylamine to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[N-(2-Methoxyphenyl)methanesulfonamido]-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like bromine or nitric acid in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while reduction of the sulfonamide group can produce methoxyphenylamine.

Scientific Research Applications

2-[N-(2-Methoxyphenyl)methanesulfonamido]-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[N-(2-Methoxyphenyl)methanesulfonamido]-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The methanesulfonamido group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The aromatic rings can also participate in π-π interactions, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methoxyphenyl)acetamide: Lacks the sulfonamido and methylphenyl groups.

    N-(4-Methylphenyl)acetamide: Lacks the methoxyphenyl and sulfonamido groups.

    N-(2-Methoxyphenyl)methanesulfonamide: Lacks the acetamide and methylphenyl groups.

Uniqueness

2-[N-(2-Methoxyphenyl)methanesulfonamido]-N-[(4-methylphenyl)methyl]acetamide is unique due to the presence of both methoxyphenyl and methylphenyl groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various applications.

Properties

Molecular Formula

C18H22N2O4S

Molecular Weight

362.4 g/mol

IUPAC Name

2-(2-methoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C18H22N2O4S/c1-14-8-10-15(11-9-14)12-19-18(21)13-20(25(3,22)23)16-6-4-5-7-17(16)24-2/h4-11H,12-13H2,1-3H3,(H,19,21)

InChI Key

BVQFVYWMLGHHBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C

Origin of Product

United States

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